molecular formula C10H11N5S B11521040 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide

Cat. No.: B11521040
M. Wt: 233.30 g/mol
InChI Key: NGYZMZZVPBPQMC-MKMNVTDBSA-N
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Description

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound featuring a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-acetylbenzimidazole with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The process can be summarized as follows:

    Starting Materials: 2-acetylbenzimidazole and thiosemicarbazide.

    Solvent: Ethanol.

    Reaction Conditions: Reflux for several hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise in several areas:

    Antimicrobial Activity: It exhibits significant activity against various bacterial and fungal strains.

    Anticancer Properties: Studies have indicated its potential in inhibiting the growth of certain cancer cell lines.

    Antioxidant Activity: The compound can scavenge free radicals, making it useful in preventing oxidative stress-related diseases.

Industry

In the industrial sector, derivatives of this compound are explored for their use in developing new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it valuable in material science.

Mechanism of Action

The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens. In anticancer applications, it induces apoptosis by interacting with cellular pathways that regulate cell death. The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzo[d]imidazol-2-yl)ethanamine: Similar structure but lacks the hydrazinecarbothioamide moiety.

    2-(1H-Benzo[d]imidazol-2-yl)acetic acid: Contains a carboxylic acid group instead of the hydrazinecarbothioamide.

    2-(1H-Benzo[d]imidazol-2-yl)ethanol: Features a hydroxyl group in place of the hydrazinecarbothioamide.

Uniqueness

2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other benzimidazole derivatives.

Properties

Molecular Formula

C10H11N5S

Molecular Weight

233.30 g/mol

IUPAC Name

[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]thiourea

InChI

InChI=1S/C10H11N5S/c1-6(14-15-10(11)16)9-12-7-4-2-3-5-8(7)13-9/h2-5H,1H3,(H,12,13)(H3,11,15,16)/b14-6+

InChI Key

NGYZMZZVPBPQMC-MKMNVTDBSA-N

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=NC2=CC=CC=C2N1

Canonical SMILES

CC(=NNC(=S)N)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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